molecular formula C18H19N3O4S B2605988 3,4-diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 946222-62-4

3,4-diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No. B2605988
CAS RN: 946222-62-4
M. Wt: 373.43
InChI Key: KUFNSFFZBPSVCT-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazolo[3,2-a]pyrimidine family and has shown promising results in various biological assays.

Scientific Research Applications

Thiazolo[3,2-a]pyrimidines, especially their 2-substituted derivatives, offer significant synthetic potential and serve as promising scaffolds for drug design. These compounds exhibit structural similarity to purines, making them attractive for binding to biological targets . Let’s explore their applications in more detail:

Antitumor Activity

Thiazolo[3,2-a]pyrimidines have demonstrated high antitumor activity. Researchers have investigated their potential as anticancer agents due to their unique ring system and functional groups. These compounds could serve as lead structures for developing novel chemotherapeutic agents .

Antibacterial Properties

The 2-substituted derivatives of thiazolo[3,2-a]pyrimidines exhibit antibacterial activity. Their active methylene group (C2H2) allows for functionalization, enhancing their reactivity toward electrophilic reagents. Researchers have explored these derivatives as potential antibacterial agents .

Anti-Inflammatory Effects

Thiazolo[3,2-a]pyrimidine derivatives have also shown anti-inflammatory properties. Their unique ring system and modifiable binding sites make them interesting candidates for designing anti-inflammatory drugs .

Optimization of Ligand-Biological Target Interaction

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introducing new binding sites. This optimization is crucial for enhancing the interaction between ligands and biological targets. Researchers continue to explore these derivatives for drug development .

Crystal Structures

Crystal structures of 2-(arylmethylidene) [1,3]thiazolo[3,2-a]pyrimidines have been studied, providing insights into their three-dimensional arrangement and potential binding sites .

properties

IUPAC Name

3,4-diethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-4-24-13-7-6-12(10-14(13)25-5-2)16(22)20-15-11(3)19-18-21(17(15)23)8-9-26-18/h6-10H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFNSFFZBPSVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

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